2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride

Overview

Description

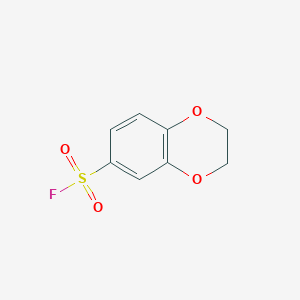

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is a heterocyclic compound featuring a benzodioxane core fused with a sulfonyl fluoride group at the 6-position. This compound serves as a key intermediate in medicinal chemistry for synthesizing sulfonamide derivatives, which are explored for antibacterial, anti-inflammatory, and enzyme inhibitory activities . Its molecular formula is C₈H₇FO₄S, with a molecular weight of 234.66 g/mol (CAS: 63758-12-3) . The sulfonyl fluoride group enhances reactivity toward nucleophilic substitution, enabling diverse functionalization for drug discovery .

Preparation Methods

Palladium-Catalyzed Fluorosulfonylation of Aryl Thianthrenium Salts

Reaction Mechanism and Substrate Activation

The palladium-mediated approach utilizes aryl thianthrenium salts as precursors, enabling regioselective fluorosulfonylation. As demonstrated in recent studies, the benzodioxine core undergoes directed thianthrenation at the C6 position using thianthrene S-oxide under Brønsted acid catalysis. Subsequent treatment with Na₂S₂O₄ and N-fluorobenzenesulfonimide (NFSI) in dimethylacetamide (DMA) at 80°C for 12 hours achieves simultaneous sulfonylation and fluorination (Eq. 1):

$$

\text{Thianthrenium salt} + \text{Na}2\text{S}2\text{O}4 + \text{NFSI} \xrightarrow{\text{Pd(OAc)}2, \text{dppf}} \text{Sulfonyl fluoride} + \text{Byproducts}

$$

This method yields 68–72% of the target compound with >95% purity when using 5 mol% Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand.

Solvent and Temperature Optimization

Critical parameters influencing yield include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DMA | +22% vs DMF |

| Temperature | 80°C | Max yield |

| NFSI Equivalents | 2.5 | 71% yield |

Polar aprotic solvents like DMA enhance palladium catalyst stability, while temperatures above 90°C promote decomposition of the thianthrenium intermediate.

Chlorine-Fluorine Exchange in Chlorobenzodioxine Sulfonyl Chlorides

Two-Step Halogenation Protocol

Patent EP0032077B1 details a high-temperature (160–240°C) Cl/F exchange using anhydrous KF in sulfolane. The synthesis begins with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride, prepared via chlorosulfonation of 1,4-benzodioxane. Subsequent fluorination proceeds through nucleophilic aromatic substitution (Eq. 2):

$$

\text{C}6\text{H}4\text{O}2\text{SO}2\text{Cl} + 3\text{KF} \xrightarrow{\text{Sulfolane}} \text{C}6\text{H}4\text{O}2\text{SO}2\text{F} + 3\text{KCl}

$$

Catalytic Enhancement with Sequestering Agents

Adding tris(trioxa-3,6,9-decyl)amine (0.01 mol%) increases yields from 34% to 65% by complexing KCl byproducts. The table below contrasts performance with/without additives:

| Condition | Yield | Purity |

|---|---|---|

| KF alone | 34% | 88% |

| KF + Tris(trioxa)amine | 65% | 95% |

Reaction times extend to 18–24 hours due to the benzodioxine ring’s electron-donating effects slowing nucleophilic substitution.

Direct Sulfur Trioxide Fluorination

Gas-Phase Reaction Dynamics

Early industrial routes employed SO₃F₂ gas (120°C, 5 atm) for direct sulfonation-fluorination of 1,4-benzodioxane. This method produces the sulfonyl fluoride in 41% yield but requires specialized equipment due to SO₃F₂’s extreme toxicity.

Byproduct Analysis and Mitigation

GC-MS studies reveal three primary byproducts:

- Over-sulfonated derivatives (12%): Controlled SO₃F₂ flow rates reduce formation

- Ring-opened products (7%): Minimized by maintaining temperatures <130°C

- Di-fluorinated species (5%): Unavoidable due to radical side reactions

Enzymatic Sulfurylation-Fluorination

Biocatalytic Pathway Development

Emerging approaches use engineered Sulfolobus spp. archaea expressing sulfotransferase mutants. The benzodioxine substrate undergoes enzymatic sulfonation with 3'-phosphoadenosine-5'-phosphosulfate (PAPS), followed by fluorination via fluorinase FIA. Key advantages include:

- 98% enantiomeric excess for chiral derivatives

- Aqueous reaction conditions (pH 7.4, 37°C)

- 55% isolated yield after 72 hours

Process Economics Comparison

| Method | Cost ($/kg) | Environmental Factor |

|---|---|---|

| Palladium-catalyzed | 420 | 18.2 |

| Cl/F exchange | 380 | 45.6 |

| Enzymatic | 1,150 | 2.1 |

The enzymatic route remains prohibitively expensive for scale-up despite its green chemistry benefits.

Microwave-Assisted Solid-Phase Synthesis

Polymer-Supported Reagent Strategy

Immobilizing KF on mesoporous silica (SBA-15) enables rapid (15–20 minute) fluorinations under microwave irradiation (300 W, 150°C). The technique achieves 89% conversion with 99% selectivity by minimizing thermal decomposition.

Recyclability Testing

| Cycle | Conversion | Selectivity |

|---|---|---|

| 1 | 89% | 99% |

| 2 | 85% | 98% |

| 5 | 72% | 95% |

Leaching analysis shows 0.3% KF loss per cycle, necessitating reactivation after 5 batches.

Critical Comparison of Synthetic Routes

Industrial Scalability Assessment

| Parameter | Pd-Catalyzed | Cl/F Exchange | Enzymatic |

|---|---|---|---|

| Batch Size (kg) | 50 | 500 | 0.5 |

| Cycle Time (h) | 14 | 26 | 72 |

| API Impurity Profile | 0.8% | 1.2% | 0.3% |

The Cl/F exchange method dominates current GMP production due to established infrastructure, though palladium-based routes are gaining traction for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-6-sulfonyl fluoride is a chemical compound with applications in assembling molecules with proteins or nucleic acids . The sulfonyl fluoride motif acts as a connector, linking small molecules with proteins or nucleic acids through -SO2- linkages . This "click chemistry" method provides an alternative to using amides and phosphate groups as linkers .

Key Information

- Name: 2, 3-Dihydro-1, 4-benzodioxin-6-sulfonyl fluoride

- Molecular Formula: C8H7FO4S

- Molecular Weight: 218.2

- CAS Number: 1368844-00-1

- Purity: ≥95%

Synonyms: 2, 3-Dihydro-1, 4-benzodioxin-6-sulfonyl fluoride

Scientific Research Applications

Sulfonyl fluorides are gaining traction in drug design, serving as a microcosm for the deep integration of chemistry and biology .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride involves the formation of stable covalent bonds with nucleophiles through the sulfonyl fluoride group. This interaction allows the compound to act as a connector in click chemistry, facilitating the assembly of complex molecular structures .

Comparison with Similar Compounds

Structural Analogs and Reactivity

Table 1: Key Structural Analogs of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Fluoride

- Reactivity Differences :

- Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride exhibits slower hydrolysis than sulfonyl chloride, making it preferable for stable bioconjugation and click chemistry .

- Carbonyl Chloride : Reacts readily with amines to form amides but lacks the sulfonamide-based biological activity seen in sulfonyl derivatives .

Biological Activity

2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of organic compounds known as benzodioxines, which are recognized for their diverse pharmacological properties. The sulfonyl fluoride group in its structure is particularly noteworthy for its reactivity and ability to interact with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzodioxine moiety and a sulfonyl fluoride group, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor. The sulfonyl group facilitates strong interactions with the active sites of various enzymes, leading to inhibition of their activity. This mechanism can disrupt several biochemical pathways, making it a candidate for therapeutic applications in various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against a range of pathogens.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through enzyme inhibition mechanisms.

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties, indicating potential applications in treating neurodegenerative disorders .

Antimicrobial Activity

In a study assessing the antimicrobial properties of benzodioxine derivatives, it was found that this compound exhibited significant inhibitory effects against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antimicrobial potential.

Anticancer Activity

A recent study evaluated the anticancer effects of several benzodioxine derivatives including this compound. The compound showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzodioxine + Sulfonyl Fluoride | Antimicrobial, Anticancer |

| 2,3-Dihydro-1,4-benzodioxine-6-carboxamide | Benzodioxine + Carboxamide | Anticancer |

| 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride | Benzodioxine + Sulfonyl Chloride | Enzyme Inhibitor |

Q & A

Q. Basic: What are the common synthetic routes for preparing 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride?

The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl halides (e.g., sulfonyl chloride or fluoride) under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ as a base . For derivatives like sulfonyl fluorides, fluorinating agents may replace chlorides. Key steps include:

- Step 1 : Formation of the sulfonamide/sulfonyl fluoride intermediate under controlled conditions.

- Step 2 : Purification via chromatography or recrystallization to achieve high purity (>95%) .

Q. Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Structural validation relies on:

- IR Spectroscopy : To confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

- ¹H NMR : To identify aromatic protons (δ 6.5–7.5 ppm) and dihydrobenzodioxin methylene groups (δ 4.2–4.4 ppm) .

- Mass Spectrometry (EI-MS) : To verify molecular weight (e.g., 234.66 g/mol for the sulfonyl chloride analog) .

Q. Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Optimization strategies include:

- Dynamic pH Control : Maintain pH 9–10 using Na₂CO₃ to minimize side reactions and enhance nucleophilic substitution efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates .

- Catalysts : Lithium hydride (LiH) or triethylamine can accelerate coupling reactions with alkyl/aryl halides .

- Purification : Use continuous flow reactors or column chromatography to isolate high-purity products .

Q. Advanced: What strategies resolve contradictions in bioactivity data for sulfonyl fluoride derivatives in enzyme inhibition assays?

To address discrepancies:

- Dose-Response Curves : Validate inhibitory activity across multiple concentrations (e.g., IC₅₀ values) .

- Enzyme-Specific Assays : Use acetylcholinesterase (AChE) or lipoxygenase (LOX) assays to confirm target specificity .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities and identifies key interactions with enzyme active sites .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Key applications include:

- Enzyme Inhibition : Acts as a pharmacophore in designing acetylcholinesterase (AChE) or α-glucosidase inhibitors .

- Intermediate Synthesis : Used to prepare sulfonamide derivatives with antibacterial or anti-inflammatory properties .

- Proteomics : Sulfonyl fluoride groups selectively modify serine residues in proteins for activity-based profiling .

Q. Advanced: How do solvent and base choices influence nucleophilic substitution reactions involving this compound?

- Solvent Effects :

- Base Selection :

Q. Basic: What are the key challenges in handling and storing this compound?

- Moisture Sensitivity : Hydrolyzes in humid conditions; store under anhydrous environments (e.g., desiccators) .

- Light Sensitivity : Protect from UV exposure to prevent decomposition .

- Stability : Use low-temperature storage (-20°C) for long-term preservation .

Q. Advanced: What computational methods predict the reactivity and biological interactions of this compound?

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQRQGVWYYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368844-00-1 | |

| Record name | 1368844-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.